8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as CT-3, is a synthetic compound that belongs to the class of spirocyclic compounds. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
ORL1 Receptor Agonists
The compound has been identified as part of a series of ligands with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, including variations of the triazaspirodecane structure, exhibit moderate to good selectivity against opioid receptors and behave as full agonists in biochemical assays. This finding is crucial for understanding the interaction with the ORL1 receptor and developing potential therapeutic agents targeting this pathway (Röver et al., 2000).
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors
Another significant application involves its role as a scaffold for developing pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes are crucial for the treatment of anemia. The compounds derived from the triazaspirodecane structure have been optimized for PHD2 inhibition and possess an optimal PK/PD profile. This class of compounds, termed spirohydantoins, demonstrates a robust erythropoietin (EPO) upregulation in vivo, indicating their potential as short-acting PHD1-3 inhibitors for anemia treatment (Vachal et al., 2012).
Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors
The compound's derivatives have been explored for their potential as epidermal growth factor receptor inhibitors. Specifically, certain benzylidine derivatives containing the thiazolidinone ring system have demonstrated moderate antiproliferative activity against the MCF-7 cell line in vitro. This suggests their potential utility in designing new inhibitors targeting cancer cells (Fleita et al., 2013).
Antipsychotic Agents
The structural derivatives have been assessed for their antipsychotic properties. Specifically, 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and related compounds have shown promising antipsychotic profiles in biochemical and behavioral pharmacological test models. This exploration opens pathways for the development of new antipsychotic medications with potentially reduced neurological side effects (Wise et al., 1985).
Eigenschaften
IUPAC Name |
8-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-15-6-8-16(9-7-15)19-20(26)24-21(23-19)10-12-25(13-11-21)14-17-4-2-3-5-18(17)22/h2-9H,10-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFZIJJGPKKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.